3-Iodo-5-nitrobenzaldehyde
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Overview
Description
3-Iodo-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4INO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the 3-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-nitrobenzaldehyde typically involves the nitration of 3-iodobenzaldehyde. The process can be summarized as follows:
Nitration Reaction: 3-Iodobenzaldehyde is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: 3-Iodo-5-aminobenzaldehyde.
Oxidation: 3-Iodo-5-nitrobenzoic acid.
Scientific Research Applications
3-Iodo-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-5-nitrobenzaldehyde depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-nitrobenzaldehyde
- 3-Bromo-5-nitrobenzaldehyde
- 3-Iodo-5-chlorobenzaldehyde
Uniqueness
3-Iodo-5-nitrobenzaldehyde is unique due to the specific positioning of the iodine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in selective synthetic transformations and as a building block in the synthesis of more complex molecules .
Properties
IUPAC Name |
3-iodo-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHQMPOORDLZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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